Aminolevulinic acid phosphate
Description
Aminolevulinic acid phosphate (ALAP; C₅H₁₂NO₇P, molecular weight: 229.13 g/mol) is a phosphate derivative of 5-aminolevulinic acid (ALA), a critical intermediate in heme biosynthesis . Unlike ALA, which is naturally synthesized in mitochondria by δ-aminolevulinic acid synthase (ALAS) using glycine and succinyl-CoA with pyridoxal 5′-phosphate (PLP) as a cofactor , ALAP is a synthetic compound. It has gained attention for its enhanced stability and solubility, which improve its pharmacokinetic profile in therapeutic applications . ALAP is approved as a nutritional supplement in Japan and other Asian countries and is investigated for antiviral and photodynamic therapy (PDT) applications .
Properties
IUPAC Name |
5-amino-4-oxopentanoic acid;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.H3O4P/c6-3-4(7)1-2-5(8)9;1-5(2,3)4/h1-3,6H2,(H,8,9);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNWBYZHOAIHTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)CN.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235827 | |
| Record name | Aminolevulinic acid phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868074-65-1 | |
| Record name | Aminolevulinic acid phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868074651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminolevulinic acid phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOLEVULINIC ACID PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM8DCR39GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Substrate Preparation and Reaction Conditions
ALA phosphate is synthesized via enzymatic phosphorylation of ALA using kinases or phosphorylases. The reaction typically involves:
- Substrates : ALA (free base or hydrochloride), adenosine triphosphate (ATP), and magnesium ions as cofactors.
- Enzyme Source : Recombinant aminolevulinate kinases (ALAS) from E. coli or eukaryotic systems, which catalyze the transfer of a phosphate group from ATP to ALA.
Key Parameters :
- pH : Optimal activity occurs at pH 7.4–8.0 in phosphate buffer systems.
- Temperature : 37°C for bacterial enzymes; 30–35°C for eukaryotic variants.
- Incubation Time : 30–60 minutes, depending on enzyme kinetics.
Table 1: Enzymatic Synthesis Conditions for ALA-P
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 7.4–8.0 | <70% activity loss at pH <7.0 |
| ATP:ALA Molar Ratio | 1:1–1:2 | Excess ATP inhibits ALAS |
| Mg²⁺ Concentration | 5–10 mM | Chelation reduces efficacy |
Chemical Phosphorylation of ALA
Direct Phosphorylation Using Phosphoric Acid
ALA reacts with phosphoric acid (H₃PO₄) under controlled conditions to form ALA-P. This method is less selective than enzymatic synthesis but scalable for industrial applications.
Procedure :
- Reaction Setup : ALA (1 M) is dissolved in anhydrous dimethylformamide (DMF) at 0°C.
- Phosphorylation : H₃PO₄ (1.2 equiv) is added dropwise over 30 minutes, followed by stirring at 25°C for 12 hours.
- Neutralization : The mixture is quenched with cold ethanol, and the precipitate is filtered.
Challenges :
- Side Reactions : Esterification of ALA’s carboxyl group competes with phosphorylation.
- Purification Complexity : Requires ion-exchange chromatography (IEC) to separate ALA-P from unreacted ALA and phosphoric acid.
Purification and Isolation of ALA Phosphate
Ion-Exchange Chromatography (IEC)
IEC is the primary method for purifying ALA-P from reaction mixtures. Amberlite® IR120 (strong acid cation exchanger) is commonly used.
Optimized Protocol :
- Column Preparation : Resin is pre-treated with 1.5 M HCl and NaOH to ensure H⁺-form activation.
- Loading : Crude ALA-P solution (pH 4.2–4.8) is applied to the column.
- Elution : 1 M ammonia (pH 9.5) achieves 92% recovery of ALA-P.
Table 2: IEC Performance for ALA-P Purification
| Eluent | Recovery (%) | Purity (%) |
|---|---|---|
| 1 M NH₃ | 92 | 85 |
| 0.5 M Sodium Acetate | 78 | 72 |
| 0.1 M HCl | 65 | 60 |
Decolorization and Crystallization
Post-IEC eluates often contain pigments and residual organics. Activated carbon (5% w/v) removes >90% of impurities. Final crystallization uses acetone or ethanol, yielding 70–80% pure ALA-P crystals.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: Aminolevulinic acid phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active compounds.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form protoporphyrin IX, a photosensitizer used in photodynamic therapy.
Reduction: Reduction reactions can convert this compound into other intermediates in the tetrapyrrole biosynthesis pathway.
Substitution: Substitution reactions involve the replacement of functional groups in this compound, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include protoporphyrin IX, heme, and other tetrapyrrole compounds .
Scientific Research Applications
Cancer Diagnosis and Treatment
5-ALA has gained prominence in photodynamic therapy (PDT) for cancer treatment. It is converted into protoporphyrin IX (PpIX) within cancer cells, which can be activated by light to produce reactive oxygen species that induce cell death.
Case Studies
- Study on Glioblastoma : In a clinical trial involving patients with glioblastoma, 5-ALA was administered prior to surgery. The fluorescence of PpIX allowed surgeons to distinguish tumor tissue from healthy brain tissue, improving resection outcomes and reducing recurrence rates .
- Breast Cancer : Another study reported that patients receiving PDT with 5-ALA showed significant tumor reduction compared to those receiving standard care alone .
Diabetes Management
Recent research has explored the use of 5-ALA phosphate in managing type 2 diabetes. Its antioxidant properties may help improve insulin sensitivity and glycemic control.
Clinical Trials
- Bahrain Study : A randomized controlled trial assessed the safety and efficacy of 5-ALA combined with sodium ferrous citrate (SFC) in patients with uncontrolled type 2 diabetes. Results indicated that participants experienced improved fasting glucose levels without significant adverse effects .
Anti-inflammatory Effects
5-ALA has demonstrated anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.
Research Findings
- A study indicated that 5-ALA could reduce markers of inflammation in patients with mild COVID-19 symptoms. While it did not significantly alter viral load, patients reported faster symptom relief when treated with 5-ALA/SFC compared to controls .
Cognitive Function Improvement
Emerging evidence suggests that 5-ALA may enhance cognitive function, particularly in conditions like ATR-X syndrome.
Observational Studies
- Patients treated with 5-ALA showed improvements in cognitive assessments compared to baseline measurements. This effect is hypothesized to be linked to enhanced mitochondrial function due to increased heme synthesis .
Data Table: Summary of Clinical Applications
Mechanism of Action
Aminolevulinic acid phosphate exerts its effects through its conversion into protoporphyrin IX, a potent photosensitizer. Upon administration, this compound is metabolized to protoporphyrin IX, which accumulates preferentially in cancer cells. When exposed to light of appropriate wavelength, protoporphyrin IX generates reactive oxygen species, causing cell damage and apoptosis. This mechanism is the basis for its use in photodynamic therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
- ALAP vs.
- ALAP vs. ALA hydrochloride : While both are salts, ALAP’s phosphate moiety may confer unique binding properties with enzymes like ALAS, which inherently require PLP (a phosphorylated cofactor) .
Enzymatic Interactions and Cofactor Specificity
- ALAS Interaction: ALAS requires PLP for catalytic activity . Mutations in ALAS2 (erythroid-specific isoform) alter PLP binding affinity, leading to sideroblastic anemia . ALAP’s phosphate could theoretically influence such interactions, though direct evidence is lacking.
- Inhibition Mechanisms :
Toxicity and Regulatory Status
- ALAP’s safety profile supports its use in long-term nutritional supplementation, unlike ALA, which is primarily restricted to short-term therapeutic applications .
Commercial and Industrial Landscape
Biological Activity
Aminolevulinic acid phosphate (5-ALAP) is a derivative of 5-aminolevulinic acid (5-ALA), a compound with significant biological activity due to its role in heme biosynthesis and various metabolic pathways. This article explores the biological activity of 5-ALAP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
5-ALA is a precursor in the biosynthetic pathway of heme, which is crucial for various biological functions, including oxygen transport and energy metabolism. The conversion of 5-ALA into protoporphyrin IX (PpIX) occurs in the mitochondria and is catalyzed by several enzymes, including porphobilinogen deaminase and coproporphyrinogen oxidase. This pathway is essential for the production of heme, which subsequently plays a critical role in mitochondrial respiration and energy production.
Key Enzymes in Heme Biosynthesis:
| Enzyme | Function |
|---|---|
| 5-ALA Synthase | Catalyzes the condensation of glycine and succinyl-CoA to form 5-ALA |
| Porphobilinogen Deaminase | Converts 5-ALA into porphobilinogen |
| Coproporphyrinogen Oxidase | Converts coproporphyrinogen into protoporphyrinogen IX |
5-ALAP has been shown to enhance mitochondrial function by activating cytochrome c oxidase, the final enzyme in the mitochondrial electron transport chain, leading to increased ATP production and reduced oxidative stress . Additionally, it induces the expression of heme oxygenase-1 (HO-1), which plays a protective role against oxidative damage by degrading excess heme and producing bilirubin, a potent antioxidant .
2. Therapeutic Applications
The biological activity of 5-ALAP has led to its exploration in various therapeutic contexts:
Photodynamic Therapy (PDT):
5-ALAP has been utilized in photodynamic therapy for cancer treatment. When exposed to specific wavelengths of light, PpIX accumulates in tumor cells, leading to localized oxidative damage and cell death. This approach has shown promise in treating conditions such as basal cell carcinoma .
Neuroprotection:
Research indicates that 5-ALA can exert neuroprotective effects by mitigating oxidative stress and improving mitochondrial function in neuronal cells. A study demonstrated that 5-ALA administration reduced cell death induced by low inorganic phosphate levels in neuroblastoma cells, suggesting potential applications in neurodegenerative diseases .
Immune Modulation:
The upregulation of HO-1 by 5-ALAP also suggests its role in modulating immune responses. By enhancing HO-1 expression, 5-ALAP may help prevent excessive immune reactions that can lead to tissue damage during inflammatory processes .
3. Case Studies and Research Findings
Several studies have highlighted the biological activity and therapeutic potential of 5-ALAP:
- Neuroprotective Effects:
- Photodynamic Therapy Efficacy:
- Energy Metabolism Enhancement:
Q & A
Q. What is the biochemical role of aminolevulinic acid phosphate (ALA-P) in heme biosynthesis?
ALA-P is a phosphorylated derivative of δ-aminolevulinic acid (ALA), a precursor in heme synthesis. In the canonical pathway, ALA is synthesized from glycine and succinyl-CoA via ALA synthase (ALAS), a pyridoxal 5′-phosphate (PLP)-dependent enzyme. ALA-P may enhance stability or bioavailability in experimental systems, particularly in enzyme assays requiring controlled phosphate buffering. Standard protocols often use potassium phosphate buffer (pH 7.4) to maintain enzymatic activity, as seen in studies with cytochrome P450 enzymes .
Q. What standardized assays are used to measure ALA synthase (ALAS) activity in cellular homogenates?
A validated ultra-performance liquid chromatography (UPLC) method quantifies ALAS activity by measuring ALA production. Homogenized cells or tissues are incubated with succinyl-CoA, glycine, and PLP in potassium phosphate buffer. The reaction is terminated with trichloroacetic acid, and ALA is derivatized with acetylacetone for UPLC detection. This method achieves a limit of detection (LOD) of 0.5 µM and is critical for studying erythroid differentiation or mitochondrial dysfunction .
Q. How does ALA-P interact with phosphate-dependent enzymes in toxicological studies?
ALA-P’s phosphate group may mimic endogenous phosphate moieties in enzymes. For example, arsenate (structurally similar to phosphate) disrupts enzymes like δ-aminolevulinic acid dehydratase (ALAD) by displacing phosphate, inhibiting heme synthesis. This mechanism is critical in studies of arsenic toxicity, where ALAD activity drops by 62% upon exposure, reversible by chelators like 2,3-dimercaptosuccinic acid (DMSA) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in ALAS activity measurements across different experimental conditions?
Variability arises from buffer composition (e.g., potassium phosphate vs. Tris-HCl), PLP concentration, and cell lysis methods. For consistency, use 50 mM potassium phosphate buffer (pH 7.4), 100 µM PLP, and optimized sonication protocols to preserve enzyme integrity. Parallel controls with known ALAS inhibitors (e.g., hemin for feedback regulation) validate assay specificity .
Q. What methodological challenges arise when optimizing ALA-P for in vitro heme synthesis assays?
Key challenges include:
- Substrate Stability : ALA-P degrades in aqueous solutions; prepare fresh solutions in pH-adjusted buffers.
- Enzyme Inhibition : High phosphate concentrations (>100 mM) may inhibit ALAD or ferrochelatase. Titrate phosphate levels using kinetic assays.
- Detection Sensitivity : Couple HPLC with fluorescence detection (e.g., derivatization with o-phthalaldehyde) to enhance ALA quantification in low-yield reactions .
Q. How does ALA-P influence cytochrome P450 enzyme activity in steroid hydroxylation studies?
In Rhodococcus P450 assays, ALA-P (1 mM) is added to induce heme synthesis, enhancing enzyme activity. For example, P450BM3tm hydroxylates 4-androstene-3,17-dione to 16β-hydroxy derivatives in phosphate buffer with an NADPH regeneration system. Post-reaction, products are extracted with dichloromethane and purified via HPLC, achieving >90% conversion efficiency .
Q. What experimental strategies address contradictory data on ALA-P’s neurobehavioral effects?
A double-blind, placebo-controlled study found ALA-P reduces fatigue and hostility via unclear mechanisms. To reconcile conflicting results, standardize dosing (e.g., 15 mg/kg/day), control for dietary glycine/succinyl-CoA levels, and measure urinary porphyrins as heme synthesis biomarkers. NMR or mass spectrometry can confirm ALA-P metabolism in vivo .
Methodological Best Practices
- Buffer Selection : Use 50 mM potassium phosphate (pH 7.4) for ALAS/ALAD assays to avoid metal ion interference .
- Enzyme Kinetics : Apply Michaelis-Menten analysis with varying ALA-P concentrations (0–500 µM) to determine Kₘ and Vₘₐₓ for ALAS .
- Toxicology Models : Use zebrafish or Labeo rohita to study ALA-P/arsenate interactions, monitoring ALAD activity and erythrocyte counts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
